2-Propanone, 1-(nitrooxy)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
6745-71-7 |
|---|---|
Molecular Formula |
C3H5NO4 |
Molecular Weight |
119.08 g/mol |
IUPAC Name |
2-oxopropyl nitrate |
InChI |
InChI=1S/C3H5NO4/c1-3(5)2-8-4(6)7/h2H2,1H3 |
InChI Key |
ISWXYJQANHQYSR-UHFFFAOYSA-N |
SMILES |
CC(=O)CO[N+](=O)[O-] |
Canonical SMILES |
CC(=O)CO[N+](=O)[O-] |
Origin of Product |
United States |
Direct Nitration Strategies
Direct nitration methods aim to introduce the nitrooxy group onto the acetone (B3395972) molecule in a single conceptual stage, although the mechanistic steps may be more complex. These strategies often involve highly reactive nitrating agents and require careful control of reaction conditions to achieve the desired product and avoid side reactions.
One of the most effective and widely reported methods for synthesizing 2-Propanone, 1-(nitrooxy)- involves the nucleophilic substitution of a halide by a nitrate (B79036) salt. copernicus.orgd-nb.info This approach is predicated on the generation of a suitable electrophilic carbon center at the C1 position of the propanone skeleton, which can then be attacked by a nitrate nucleophile.
The synthesis typically begins with a halogenated acetone derivative, most commonly iodoacetone (B1206111), due to the excellent leaving group ability of the iodide ion. The reaction is carried out by treating iodoacetone with a source of nitrate ions, such as silver nitrate (AgNO₃). The use of silver nitrate is particularly advantageous as the precipitation of silver iodide (AgI) drives the reaction equilibrium towards the formation of the desired nitrooxy compound. copernicus.org
A common procedure involves the slow addition of silver nitrate to a solution of iodoacetone in an appropriate solvent like acetonitrile, under dark conditions and at reduced temperatures (e.g., 273 K or 0 °C) to minimize degradation. copernicus.orgcopernicus.org The mixture is then allowed to stir for an extended period at room temperature to ensure complete reaction. copernicus.org Following the reaction, the precipitated silver halide is removed by filtration, and the resulting α-nitrooxyacetone is purified, typically by column chromatography. copernicus.orgcopernicus.org
| Reactant | Reagent | Solvent | Conditions | Product | Reference |
| Iodoacetone | Silver Nitrate (AgNO₃) | Acetonitrile | Dark, 273 K initially, then room temp. for 20h | 2-Propanone, 1-(nitrooxy)- | copernicus.org |
This method provides a reliable and direct route to α-nitrooxyacetone, leveraging the principles of nucleophilic substitution, a fundamental reaction class in organic chemistry. pressbooks.publibretexts.org
The introduction of a nitrooxy group can also be conceptualized through a two-step sequence involving an initial nitrosation followed by oxidation. The nitrosation of ketones, particularly at the α-carbon, is a well-established transformation. google.comnih.gov This reaction typically involves treating the ketone with a nitrosating agent, such as an alkyl nitrite (B80452) (e.g., amyl nitrite) in the presence of an acid catalyst like hydrogen chloride. nih.gov This process leads to the formation of an α-oximino ketone (an oxime). For acetone, this would yield 1-oximino-2-propanone.
The subsequent step requires the oxidation of the oxime functionality to a nitrooxy group. While the direct oxidation of α-oximino ketones to α-nitrooxy ketones is not as commonly reported as other methods, various oxidizing agents are known to convert oximes to nitro compounds. The conversion of the oxime to the final nitrooxy product would complete the sequence. This pathway offers an alternative to direct nitration but involves multiple synthetic steps.
Synthesis from Precursor Molecules
An alternative strategic approach involves the synthesis of 2-Propanone, 1-(nitrooxy)- from precursor molecules that already contain a portion of the target structure. These methods focus on the chemical conversion of functional groups to generate the desired α-nitrooxy ketone.
As detailed in section 1.1, the conversion of halogenated acetone (B3395972) derivatives is a primary route for the synthesis of 2-Propanone, 1-(nitrooxy)-. The process often starts from the more readily available chloroacetone (B47974). copernicus.orgd-nb.infocopernicus.org Due to the lower reactivity of the chloride leaving group compared to iodide, a two-step procedure is employed.
First, chloroacetone undergoes a Finkelstein reaction, where it is treated with an iodide salt, typically potassium iodide (KI), in an acetone solvent. This substitution reaction exchanges the chlorine atom for an iodine atom, yielding the more reactive iodoacetone (B1206111). copernicus.org The reaction is typically stirred at room temperature in the dark to prevent light-induced side reactions.
Step 1: Synthesis of Iodoacetone
| Reactant | Reagent | Solvent | Conditions | Product | Reference |
|---|
Once iodoacetone is synthesized and purified, it is subjected to nucleophilic substitution with silver nitrate (B79036) as described previously to yield 2-Propanone, 1-(nitrooxy)-. copernicus.orgd-nb.info This sequential approach, starting from chloroacetone, represents a complete and practical synthesis of the target compound. copernicus.orgcopernicus.org
Step 2: Synthesis of 2-Propanone, 1-(nitrooxy)-
| Reactant | Reagent | Solvent | Conditions | Product | Reference |
|---|
The synthesis of α-nitro ketones is a significant area of organic synthesis, as these compounds are valuable synthetic intermediates. organic-chemistry.orgnih.govthieme-connect.de One of the most common methods for their preparation is the C-acylation of nitroalkanes. organic-chemistry.org This strategy can be applied to synthesize 2-Propanone, 1-nitro- (nitroacetone), a constitutional isomer of 2-Propanone, 1-(nitrooxy)-. While not a direct synthesis of the target compound, the chemistry is closely related.
An efficient procedure for the C-acylation of primary nitroalkanes utilizes N-acylbenzotriazoles as acylating agents in the presence of a base. organic-chemistry.orgnih.govacs.org This method has been shown to convert various nitroalkanes into the corresponding α-nitro ketones in good yields. acs.org For instance, reacting nitromethane (B149229) with an appropriate acetylating agent under these conditions would, in principle, yield nitroacetone.
| Nitroalkane Substrate | Acylating Agent | Yield Range | Reference |
| Primary Nitroalkanes | N-Acylbenzotriazoles | 39-86% | acs.org |
The conversion of the resulting α-nitro ketone (nitroacetone) to the α-nitrooxy ketone (nitrooxyacetone) would require a subsequent rearrangement or a reduction-oxidation sequence, which is less commonly documented.
An alternative and effective method for preparing nitrooxy ketones involves the direct nitration of the corresponding hydroxy ketone. copernicus.org For the synthesis of 2-Propanone, 1-(nitrooxy)-, the required precursor is 1-hydroxy-2-propanone (hydroxyacetone).
This synthesis is achieved by reacting the hydroxy ketone with dinitrogen pentoxide (N₂O₅). copernicus.orgd-nb.info N₂O₅ acts as a source of the nitronium ion (NO₂⁺) or its equivalents, which reacts with the hydroxyl group of the precursor. The reaction is typically performed in a vacuum line apparatus. The hydroxy ketone and N₂O₅ are placed in separate bulbs, and N₂O₅ is transferred as a gas to the bulb containing the hydroxy ketone. copernicus.org This gas-liquid phase reaction efficiently converts the hydroxyl group to a nitrooxy group, yielding the final product. copernicus.org This method avoids the use of halogenated intermediates and can be quite efficient, though it requires specialized equipment for handling gaseous N₂O₅.
An in-depth examination of the synthetic methodologies for the chemical compound 2-Propanone, 1-(nitrooxy)- reveals a focus on enhancing reaction efficiency and embracing sustainable practices. Research into this α-nitrooxy ketone, a molecule of interest for its energetic properties and as a synthetic intermediate, centers on refining production pathways and mitigating environmental impact. evitachem.com
Chemical Reactivity and Reaction Mechanisms of 2 Propanone, 1 Nitrooxy
Nitrooxy Group Reactivity and Cleavage Mechanisms
The nitrooxy group is a critical determinant of the molecule's reactivity, often serving as the initial site of reaction through bond cleavage or transformations involving the nitrogen and oxygen atoms.
O-NO₂ Bond Dissociation Pathways
The cleavage of the bond between the oxygen atom and the nitro group (O-NO₂) is a key reaction pathway for alkyl nitrates. This dissociation can occur through two primary mechanisms: homolytic and heterolytic cleavage. libretexts.orgmaricopa.edu
Homolytic Cleavage: This process involves the symmetrical breaking of the O-NO₂ bond, where each fragment retains one of the bonding electrons. pressbooks.pubyoutube.com This typically requires energy input in the form of heat or light and results in the formation of two radical species: an alkoxy radical and a nitrogen dioxide radical (NO₂•). rsc.org The C-O bond in related alkyl nitrites is known to be relatively weak, with bond dissociation energies in the range of 40-50 kcal/mol, suggesting that the O-NO₂ bond in alkyl nitrates is also susceptible to homolytic cleavage under appropriate conditions. wikipedia.org
Reaction: RO-NO₂ → RO• + •NO₂
Heterolytic Cleavage: In this pathway, the bond breaks asymmetrically, with one fragment retaining the entire pair of bonding electrons. libretexts.orgpressbooks.pub This results in the formation of ions. Depending on the specific reaction conditions and the structure of the alkyl group, heterolytic cleavage can produce a carbocation and a nitrate (B79036) anion (NO₃⁻) or, less commonly, a carbanion and a nitronium ion (NO₂⁺). maricopa.edu For 2-propanone, 1-(nitrooxy)-, the formation of a nitrate anion and a corresponding carbocation would be a potential pathway, particularly in polar solvents that can stabilize the resulting ions.
Reaction: RO-NO₂ → R⁺ + NO₃⁻
Radical Initiated Transformations
Once radicals are formed via homolytic cleavage or introduced from an external source, 2-propanone, 1-(nitrooxy)- can undergo a series of radical-initiated transformations. The nitrate radical (NO₃•) is a strong oxidant that reacts rapidly with a variety of organic compounds. nih.gov
The chemistry of nitrate-substituted radicals is complex. For instance, α-nitrooxy alkyl radicals are known to eliminate nitrogen dioxide (NO₂), decomposing to form a carbonyl compound. rsc.org This fragmentation pathway can terminate a radical oxidation chain. Organic nitrites can also participate in radical reactions; for example, they can undergo α-hydrogen atom abstraction by peroxyl radicals. nih.gov The presence of the carbonyl group in 2-propanone, 1-(nitrooxy)- provides additional pathways for radical reactions, such as addition to the C=O double bond or abstraction of the acidic alpha-hydrogens. libretexts.org
Nucleophilic Attack on the Nitrooxy Moiety
The nitrooxy group and the adjacent carbon atom are susceptible to nucleophilic attack. The reaction can proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where a nucleophile attacks the carbon atom bonded to the nitrooxy group, leading to the displacement of the nitrate anion as a leaving group. wikipedia.orgorganicchemistrytutor.com This is a concerted, single-step process. libretexts.orgyoutube.com
Experimental and theoretical studies on simple alkyl nitrates, such as methyl and ethyl nitrate, have shown that they undergo gas-phase reactions with nucleophiles like hydroxide (B78521) (OH⁻) and fluoride (B91410) (F⁻). acs.orgacs.org The primary reaction channels observed are:
Sₙ2 displacement at the carbon center: The nucleophile attacks the α-carbon, displacing the nitrate ion (NO₃⁻). acs.orgacs.org
Proton abstraction (Elimination): The nucleophile acts as a base, abstracting a proton from the carbon adjacent to the nitrooxy group, leading to an elimination reaction. acs.orgacs.org
While less common, direct nucleophilic attack on the nitrogen atom of the nitrooxy group (an Sₙ2@N mechanism) has been predicted theoretically, but experimental evidence for this pathway in reactions with ions like ¹⁸OH⁻ was not observed, suggesting it is a much slower process than attack at the carbon center. acs.orgacs.org The nitrite (B80452) ion is known to be an ambident nucleophile, meaning it can attack via either the nitrogen or oxygen atoms, leading to nitroalkanes or alkyl nitrites, respectively. organicmystery.comstackexchange.comquora.com This duality highlights the complexity of nucleophilic reactions involving nitrogen-oxygen functional groups.
Carbonyl Group Reactivity
The ketone functional group in 2-propanone, 1-(nitrooxy)- is a site of significant reactivity, primarily involving the electrophilic carbonyl carbon and the acidic protons on the adjacent α-carbon.
Alpha-Substitution Reactions and Enolization
The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-hydrogens) are unusually acidic compared to hydrogens in a typical alkane. libretexts.orgpressbooks.pub The pKa values for α-hydrogens in ketones are typically around 19-21, whereas for alkanes, they are around 50. libretexts.orglibretexts.org This increased acidity is due to the stabilization of the resulting conjugate base, the enolate anion, through resonance. pressbooks.pubucalgary.ca The negative charge on the α-carbon can be delocalized onto the more electronegative oxygen atom of the carbonyl group. libretexts.orgucalgary.ca
| Compound Type | Approximate pKa |
|---|---|
| Alkane | ~50 |
| Ketone | ~19-21 |
| Aldehyde | ~16-18 |
| Ester | ~23-25 |
The presence of the electron-withdrawing nitrooxy group on the other side of the carbonyl is expected to further increase the acidity of the α-hydrogens at the methyl group, making enolate formation even more favorable. Once formed, the enolate anion is a powerful nucleophile and can attack various electrophiles, leading to α-substitution reactions.
Enolates exist in equilibrium with their corresponding carbonyl compounds (keto form) and an isomeric unsaturated alcohol (enol form), a relationship known as keto-enol tautomerism. pressbooks.pub This equilibrium allows for reactions such as halogenation or alkylation at the α-carbon under either acidic or basic conditions.
Addition Reactions
The polarized nature of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an excellent electrophile. masterorganicchemistry.com It readily undergoes nucleophilic addition reactions, where the nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. byjus.comlibretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.orglibretexts.org
Common nucleophilic addition reactions for ketones include:
Reduction: Ketones can be reduced to secondary alcohols. wikipedia.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) and milder ones like sodium borohydride (B1222165) (NaBH₄) are effective. libretexts.orgstackexchange.com These reagents act as a source of the hydride ion (H⁻), which attacks the carbonyl carbon. libretexts.orgchemistrysteps.com
Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), are potent carbon-based nucleophiles. masterorganicchemistry.comorganic-chemistry.org They add to ketones to form tertiary alcohols after an acidic workup. organic-chemistry.orgyoutube.com
Addition of Neutral Nucleophiles: Neutral nucleophiles like water and alcohols can also add to the carbonyl group, often under acid catalysis. byjus.comcsbsju.edu The addition of water forms a geminal diol (hydrate), although for most simple ketones this equilibrium lies far to the left. libretexts.org
The reactivity of the carbonyl group in 2-propanone, 1-(nitrooxy)- is influenced by the adjacent nitrooxy group. As an electron-withdrawing group, it increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles compared to a simple ketone like acetone (B3395972). stackexchange.com
Condensation and Self-Reaction Mechanisms
The condensation and self-reaction of 2-Propanone, 1-(nitrooxy)-, also known as α-nitrooxyacetone, are governed by the reactivity of its ketone functional group and the influence of the adjacent nitrooxy moiety. While specific experimental studies on the self-condensation of this particular molecule are not extensively detailed in the reviewed literature, its behavior can be inferred from the well-established principles of aldol (B89426) condensation reactions involving ketones.
The fundamental process for the self-condensation of a ketone is the aldol reaction, which occurs under basic or acidic conditions. In a base-catalyzed mechanism, a base abstracts an acidic alpha-hydrogen (a hydrogen on a carbon adjacent to the carbonyl group) to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second ketone molecule.
For 2-Propanone, 1-(nitrooxy)-, there are two potential sites for deprotonation: the methyl group (CH₃) and the methylene (B1212753) group (CH₂ONO₂). The nitrooxy group (-ONO₂) is strongly electron-withdrawing, which increases the acidity of the hydrogens on the adjacent methylene group. Therefore, deprotonation is more likely to occur at this position, forming the corresponding enolate.
The subsequent reaction would involve this enolate attacking a second molecule of 2-Propanone, 1-(nitrooxy)-. However, the equilibrium for the self-aldol reaction of ketones, such as acetone, generally disfavors the product due to steric hindrance. The presence of the bulky nitrooxy group could further inhibit this reaction. If the reaction does proceed, it would form a β-hydroxy ketone, which could then undergo dehydration upon heating to yield an α,β-unsaturated ketone, the final aldol condensation product.
Photochemical Transformations
In the gas phase, photolysis is considered a primary atmospheric sink for 2-Propanone, 1-(nitrooxy)- and other α-nitrooxy ketones. The photochemical transformation is initiated by the absorption of ultraviolet radiation, leading to the cleavage of the weakest bond in the molecule. The principal mechanism for organic nitrates is the homolytic fission of the O-NO₂ bond, which is energetically favored over other bonds like C-C or C-H.
This cleavage results in the formation of an acetonyl-oxy radical and nitrogen dioxide (NO₂):
CH₃C(O)CH₂ONO₂ + hν → CH₃C(O)CH₂O• + NO₂
The quantum yield (Φ), which represents the number of molecules undergoing a specific photochemical process per photon absorbed, is a critical parameter for assessing the atmospheric lifetime of a compound. For α-nitrooxy ketones, the quantum yield for photodissociation is expected to be high, approaching unity. This indicates a very efficient conversion of light energy into chemical reaction. Recent studies have provided more specific values for 2-Propanone, 1-(nitrooxy)-, refining these estimates.
| Parameter | Reported Value | Reference |
|---|---|---|
| Average Quantum Yield (Φ) | 0.50 ± 0.21 | |
| Photolysis Rate Constant (J) | (0.29 ± 0.11) × 10⁻⁵ s⁻¹ | |
| Atmospheric Lifetime (τ) | 95 ± 36 hours |
The photochemical behavior of 2-Propanone, 1-(nitrooxy)- in the aqueous phase differs significantly from its gas-phase counterpart. While gas-phase photolysis primarily releases NOₓ (NO and NO₂), studies on aqueous-phase photolysis show that the main nitrogen-containing product is nitrous acid (HONO). This finding is significant as aqueous aerosols are ubiquitous in the atmosphere, and this pathway represents a potential source of atmospheric HONO, a key precursor to the hydroxyl radical (•OH).
The proposed mechanism involves the photo-excited molecule accessing a conical intersection, which facilitates the direct formation of HONO. The reaction proceeds as follows:
RONO₂ (aq) + hν → RO• + •NO₂ (in solvent cage) → R'C(O)R'' + HONO (aq)
Following the initial formation of HONO, secondary reactions can occur. HONO itself can be oxidized to nitric acid (HNO₃), leading to an observed decrease in the pH of the solution. Additionally, the organic radicals formed can lead to a variety of carbonyl compounds and organic acids.
| Product Class | Specific Compound | Formation Pathway | Reference |
|---|---|---|---|
| Inorganic Acids | Nitrous Acid (HONO) | Primary | |
| Inorganic Acids | Nitric Acid (HNO₃) | Secondary (from HONO oxidation) | |
| Carbonyls | Hydroxyacetone | Primary | |
| Functionalized Nitrates | Oxidized Organic Nitrates | Secondary |
This reactivity in the aqueous phase means that the photolysis of organic nitrates in clouds and aerosols acts as both a sink for NOₓ and a source of atmospheric HONO.
Thermal Degradation Pathways and Stability Considerations
The thermal stability of an organic nitrate is primarily determined by the strength of the RO-NO₂ bond. In the absence of specific experimental data for the thermal decomposition of 2-Propanone, 1-(nitrooxy)-, the degradation pathway can be predicted based on studies of other primary and secondary alkyl nitrates. The rate-determining step in the thermolysis of most simple nitrate esters is the homolytic cleavage of the O-NO₂ bond.
For 2-Propanone, 1-(nitrooxy)-, heating would likely initiate the following reaction:
CH₃C(O)CH₂ONO₂ → CH₃C(O)CH₂O• + •NO₂
The activation energy for this bond scission in primary and secondary nitrate esters is typically around 170 kJ/mol. Once formed, the acetonyl-oxy radical (CH₃C(O)CH₂O•) and nitrogen dioxide (•NO₂) can undergo a variety of secondary reactions. The acetonyl-oxy radical is unstable and can decompose further. One plausible pathway is β-scission, which involves the cleavage of a C-C bond to yield more stable products. For instance, it could potentially fragment to form formaldehyde (B43269) (CH₂O) and an acetyl radical (CH₃CO•).
Intermolecular and Intramolecular Reaction Dynamics
The reaction dynamics of 2-Propanone, 1-(nitrooxy)- are dictated by its molecular structure, which features two highly polar functional groups: a carbonyl group (C=O) and a nitrooxy group (-ONO₂). These groups create a significant molecular dipole, leading to strong intermolecular dipole-dipole interactions. These forces influence the compound's physical properties, such as its boiling point and solubility, and affect how molecules orient themselves during reactions in the condensed phase.
Intramolecularly, the molecule's flexibility is constrained by the sp² hybridization of the carbonyl carbon and the sp³ hybridization of the adjacent methylene carbon. Rotation around the C-C and C-O single bonds allows the molecule to adopt various conformations. The relative orientation of the carbonyl and nitrooxy groups can influence the molecule's reactivity. While there is no potential for strong intramolecular hydrogen bonding as seen in some other multifunctional molecules, weak electrostatic interactions between the oxygen atoms of the two functional groups could favor certain conformations, potentially influencing reaction transition states. For instance, the electron-withdrawing nature of both groups affects the electron density across the molecule, which is a key factor in determining the sites of nucleophilic or electrophilic attack in intermolecular reactions.
Theoretical and Computational Investigations of 2 Propanone, 1 Nitrooxy
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-propanone, 1-(nitrooxy)-, these methods have been used to explore its electronic landscape and energetic stability.
Density Functional Theory (DFT) Studies on Reactivity
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and reactivity of molecules. DFT-based reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and various reactivity indices, offer valuable insights into a molecule's chemical behavior.
Conceptual DFT provides a framework to quantify chemical reactivity through indices like electronic chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω) mdpi.comlongdom.org. These parameters are calculated from the ionization potential (I) and electron affinity (A), which can be approximated by the energies of the HOMO and LUMO, respectively.
Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η): Measures the resistance to a change in electron distribution.
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These global reactivity descriptors are crucial for predicting how 2-propanone, 1-(nitrooxy)- might interact with other chemical species in polar reactions, which are characterized by the flow of electron density from a nucleophile to an electrophile mdpi.com. The analysis of these indices helps in identifying whether the molecule is likely to act as an electron donor or acceptor in a given reaction.
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | ≈ -ELUMO | Energy released when an electron is added. |
| Electronic Chemical Potential (μ) | ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency. |
| Chemical Hardness (η) | ≈ ELUMO - EHOMO | Resistance to charge transfer. |
| Global Electrophilicity Index (ω) | = μ2 / (2η) | Electron-accepting capability. |
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods are employed to obtain highly accurate predictions of molecular properties, including energetics such as bond dissociation energies (BDEs).
The thermochemistry of a molecule, which encompasses the energy changes during chemical reactions, is a critical aspect of its characterization longdom.orgwikipedia.orgyoutube.comyoutube.comyoutube.com. High-level ab initio methods can be used to calculate the enthalpy of formation and other thermodynamic properties, providing a detailed understanding of the stability and reactivity of 2-propanone, 1-(nitrooxy)-. These calculations are essential for predicting the feasibility and outcomes of chemical reactions involving this compound.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of molecules and understanding the influence of the surrounding environment, such as a solvent nih.govmdpi.com. The study of different 3-dimensional arrangements that a molecule can adopt through rotation around its single bonds is known as conformational analysis nih.govutdallas.edulibretexts.orgnobelprize.orgchemistrysteps.com.
For 2-propanone, 1-(nitrooxy)-, MD simulations can reveal the preferred conformations in different environments. The flexibility of the molecule and the interactions with solvent molecules can significantly impact its reactivity and properties. Understanding the conformational preferences is crucial for predicting how the molecule will behave in solution.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry plays a vital role in elucidating the detailed pathways of chemical reactions, including the identification of intermediates and transition states nih.govlarionovgroup.comrsc.orggriffith.edu.au. For reactions involving 2-propanone, 1-(nitrooxy)-, computational methods can map out the potential energy surface, providing a step-by-step description of the reaction mechanism.
The identification of transition states, which are the highest energy points along a reaction pathway, is crucial for determining the kinetics of a reaction. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor in the reaction rate.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods can predict various spectroscopic parameters, such as nuclear magnetic resonance (NMR) chemical shifts. These predictions are valuable for interpreting experimental spectra and confirming the structure of a molecule. While experimental spectral data for 2-propanone, 1-(nitrooxy)- can be found in databases, computational predictions can aid in the assignment of signals and provide a deeper understanding of the relationship between structure and spectroscopic properties.
Solvation Models and Their Influence on Reaction Pathways
The solvent environment can have a profound impact on chemical reactions. Computational solvation models are used to account for the effects of the solvent on the electronic structure, geometry, and reactivity of a solute molecule cpts.com.uacpts.com.uanih.govresearchgate.net. These models can be broadly categorized as implicit or explicit.
Implicit Solvation Models: Treat the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient and can provide a good approximation of the bulk solvent effects.
Explicit Solvation Models: Involve the inclusion of individual solvent molecules in the calculation. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding.
The choice of solvation model can significantly influence the calculated reaction pathways and energetics for reactions involving 2-propanone, 1-(nitrooxy)-. Therefore, careful consideration of the solvent environment is necessary for accurate computational predictions.
Environmental Transformation and Abiotic Fate of 2 Propanone, 1 Nitrooxy
Atmospheric Fate and Degradation Processes
The atmospheric lifetime and impact of 2-propanone, 1-(nitrooxy)- are primarily determined by its degradation in the troposphere. The principal removal mechanisms are photolysis and oxidation by atmospheric radicals. These processes not only remove the parent compound but also contribute to the formation of secondary pollutants.
Photolysis, the dissociation of molecules by light, is a significant sink for 2-propanone, 1-(nitrooxy)-. The efficiency and products of this process differ substantially between the gas phase and the aqueous phase (found in clouds, fog, and aerosols).
In the gas phase , studies on similar α-nitrooxy ketones suggest that the interaction between the carbonyl and nitrate (B79036) functional groups enhances the absorption of ultraviolet radiation, leading to efficient photodissociation. acs.orgcopernicus.org The primary photodissociation pathway is believed to be the cleavage of the weak O–NO2 bond, releasing nitrogen dioxide (NO2). acs.org However, for other carbonyl nitrates, dissociation of the C(O)–C bond has also been observed as a major pathway. copernicus.org Atmospheric lifetimes with respect to photolysis for related β- and γ-nitrooxy ketones are on the order of a few hours, indicating that this is a rapid degradation process. copernicus.org
In the aqueous phase , the photochemistry of 2-propanone, 1-(nitrooxy)- is markedly different. researchgate.netnih.gov Instead of releasing NOx back into the atmosphere, its photolysis in water leads primarily to the direct formation of nitrous acid (HONO). researchgate.netnih.govrsc.org This represents a significant shift in the atmospheric nitrogen cycle, as it transforms a NOx reservoir into a source of HONO, which is itself a major precursor of the hydroxyl radical (OH). researchgate.netnih.gov The quantum yields for this process have been investigated, highlighting its potential importance in the chemistry of atmospheric water droplets. copernicus.org
Table 1: Comparison of Photolysis Products in Different Phases
| Phase | Primary Nitrogen Product | Key Organic Products | Atmospheric Implication |
|---|---|---|---|
| Gas Phase (inferred) | Nitrogen Dioxide (NO₂) | Peroxyacetyl Nitrate (PAN), Acetone (B3395972), Formaldehyde (B43269) acs.orgcopernicus.org | NOx release, ozone formation |
| Aqueous Phase | Nitrous Acid (HONO) researchgate.netrsc.org | Acetic Acid, Methylglyoxal researchgate.net | HONO source, aqueous-phase radical formation |
Oxidation by hydroxyl (OH) radicals during the day and nitrate (NO₃) radicals at night are fundamental degradation pathways for most volatile organic compounds (VOCs). acs.orgresearchgate.net
The reaction with OH radicals is a major atmospheric sink for 2-propanone, 1-(nitrooxy)-. escholarship.orgacs.org The rate of this reaction is influenced by the presence of the nitrate group, which tends to slow down the reactivity compared to its non-nitrated homolog, acetone. escholarship.org The OH radical can abstract a hydrogen atom from the carbon skeleton, initiating a series of oxidation reactions that lead to the formation of various smaller, more oxidized products. The atmospheric lifetime of 2-propanone, 1-(nitrooxy)- with respect to OH oxidation is an important parameter for atmospheric models. escholarship.orgacs.org
Table 2: Aqueous-Phase OH-Oxidation Rate Constants
| Compound | kOH (M⁻¹s⁻¹) | Reference Compound | kOH of Reference (M⁻¹s⁻¹) |
|---|---|---|---|
| α-nitrooxyacetone | (2.7 ± 0.5) x 10⁹ | Acetone | (8.2 ± 0.3) x 10⁷ |
| 1-nitrooxy-2-propanol | (6.2 ± 0.9) x 10⁸ | Isopropanol | (1.9 ± 0.1) x 10⁹ |
Data from González-Sánchez et al. (2021). escholarship.orgacs.org The table shows the rate constants for the aqueous-phase reaction with OH radicals, demonstrating the influence of the nitrate group on reactivity compared to similar non-nitrated compounds.
The reaction with the NO₃ radical is expected to be a less significant loss process for 2-propanone, 1-(nitrooxy)-, as NO₃ is generally less reactive with ketones compared to other unsaturated VOCs.
Organic nitrates like 2-propanone, 1-(nitrooxy)- are critical intermediates in atmospheric chemistry, acting as temporary reservoirs for NOx. acs.org They are formed from the oxidation of VOCs in the presence of NOx and can be transported over long distances. rsc.org Subsequent degradation, primarily through photolysis and OH oxidation, can release NOx far from its original source, influencing ozone production on a regional scale. acs.org
Aqueous-Phase Chemistry and Hydrolysis Pathways
The aqueous-phase chemistry of 2-propanone, 1-(nitrooxy)- within atmospheric water droplets is a critical transformation pathway. researchgate.net As discussed, aqueous photolysis is a significant process that produces HONO, differing from gas-phase reactions. nih.govrsc.org
In addition to photolysis, hydrolysis of the nitrate ester group can occur. This reaction involves the cleavage of the O–NO2 bond by water, leading to the formation of an alcohol (1-hydroxy-2-propanone) and nitric acid (HNO₃). While specific kinetic data for 2-propanone, 1-(nitrooxy)- is limited, hydrolysis is a known loss pathway for organic nitrates, acting as a definitive sink for NOx. acs.org The rate of hydrolysis can be influenced by the acidity of the aqueous medium. In some analytical studies, the hydrolysis of α-nitrooxy acetone has been noted as an interference, confirming its occurrence in aqueous solutions. researchgate.net
Heterogeneous Reactions on Surfaces (e.g., mineral aerosols)
While direct experimental studies on the heterogeneous reactions of 2-propanone, 1-(nitrooxy)- on surfaces like mineral dust are not available, the general behavior of organic and inorganic nitrates on such surfaces suggests this could be a relevant atmospheric process. Mineral dust aerosols provide vast surface areas for chemical reactions.
Interactions could include:
Adsorption : Polar molecules like 2-propanone, 1-(nitrooxy)- can physically adsorb onto the surfaces of mineral dust particles.
Surface-Mediated Photochemistry : The photochemistry of adsorbed species can differ significantly from that in the gas or aqueous phase. Studies on inorganic nitrate adsorbed on mineral oxides (e.g., Al₂O₃, TiO₂) show that photolysis is enhanced and can produce gas-phase NO₂, NO, and HONO, a process known as "renoxification". escholarship.org It is plausible that adsorbed 2-propanone, 1-(nitrooxy)- could undergo similar surface-enhanced photochemical reactions.
Catalytic Reactions : Photoactive components of mineral dust, such as titanium dioxide (TiO₂) and iron oxides (Fe₂O₃), can generate oxidants upon illumination, potentially accelerating the degradation of adsorbed organic compounds.
These potential heterogeneous pathways could alter the degradation products and atmospheric lifetime of 2-propanone, 1-(nitrooxy)-, representing an area that requires further research.
Formation and Characteristics of Transformation Products
The degradation of 2-propanone, 1-(nitrooxy)- leads to a variety of transformation products, depending on the specific pathway. These products can have their own impacts on atmospheric chemistry.
From Aqueous-Phase Photolysis : The primary products are nitrous acid (HONO) and nitric acid (HNO₃). researchgate.netrsc.org Organic products identified include acetic acid and methylglyoxal. researchgate.net The formation of secondary oxidized organic nitrates has also been observed, suggesting that radical reactions in the aqueous phase can lead to more complex, functionalized molecules that contribute to SOA aging. researchgate.net
From Gas-Phase Degradation (inferred) : Based on studies of similar compounds, gas-phase photolysis and OH-oxidation are expected to produce smaller, volatile compounds. acs.orgcopernicus.org Key products likely include nitrogen dioxide (NO₂), peroxyacetyl nitrate (PAN), formaldehyde, and acetone. acs.orgcopernicus.org These products are key participants in tropospheric ozone formation cycles.
Table 3: Summary of Major Transformation Products
| Degradation Pathway | Identified/Expected Products |
|---|---|
| Aqueous-Phase Photolysis | Nitrous Acid (HONO), Nitric Acid (HNO₃), Acetic Acid, Methylglyoxal, Secondary Organic Nitrates researchgate.netrsc.org |
| Gas-Phase Photolysis & OH Oxidation | Nitrogen Dioxide (NO₂), Peroxyacetyl Nitrate (PAN), Formaldehyde, Acetone acs.orgcopernicus.org |
| Aqueous-Phase Hydrolysis | 1-Hydroxy-2-propanone, Nitric Acid (HNO₃) acs.org |
Applications of 2 Propanone, 1 Nitrooxy in Chemical Synthesis and Materials Science
Role as a Key Intermediate in Organic Synthesis
As a molecule possessing two reactive centers, 2-Propanone, 1-(nitrooxy)- is a potential key intermediate in the synthesis of a variety of organic compounds. The ketone group can undergo a range of nucleophilic addition and condensation reactions, while the nitrooxy group can act as a leaving group or be transformed into other nitrogen-containing functionalities.
Precursor for Nitrogen-Containing Heterocyclic Compounds
Table 1: Potential Heterocyclic Scaffolds from α-Nitrooxy Ketones
| Reagent | Potential Heterocyclic Product |
| Hydrazine (B178648) derivatives | Pyrazoles |
| Hydroxylamine (B1172632) | Isoxazoles |
| Amidines | Pyrimidines |
Building Block for Functionalized Organic Molecules
The dual functionality of 2-Propanone, 1-(nitrooxy)- makes it a versatile building block for introducing both a carbonyl and a nitrogen-based functional group into a larger molecule. The ketone can be used for carbon-carbon bond formation through reactions like the aldol (B89426) condensation or the Wittig reaction, extending the carbon skeleton. Subsequently, the nitrooxy group can be converted to other functionalities. For example, reduction of the nitrooxy group can yield an amino group, leading to the formation of amino ketones, which are important precursors for many pharmaceuticals and biologically active compounds. The versatility of the nitro group in α-nitro ketones allows for a variety of transformations, making them useful in constructing complex organic molecules. researchgate.net
Participation in Advanced Materials Chemistry
The energetic nature of the nitrooxy group suggests potential applications of 2-Propanone, 1-(nitrooxy)- in the field of materials science, particularly in the development of energetic materials and functional polymers.
Incorporation into Polymer Architectures for Specific Properties
There is a growing interest in incorporating nitric oxide (NO)-releasing functionalities into polymers for various biomedical applications. While there is no direct evidence of using 2-Propanone, 1-(nitrooxy)- for this purpose, the concept of using functionalized nitroxides in polymer chemistry is established. For instance, ketone-functionalized nitroxides have been synthesized and evaluated as initiators in nitroxide-mediated radical polymerization (NMP), a controlled polymerization technique. ucsc.edu This allows for the synthesis of polymers with well-defined architectures and the introduction of specific functional groups at the polymer chain ends. researchgate.net It is conceivable that a derivative of 2-Propanone, 1-(nitrooxy)- could be designed to act as a monomer or an initiator in polymerization reactions, leading to polymers with pendent nitrooxy groups that could serve as NO-donors.
Use in Synthetic Pathways to Specialized Chemical Components
The high nitrogen and oxygen content of 2-Propanone, 1-(nitrooxy)- suggests its potential as a precursor in the synthesis of energetic materials. chemistry-chemists.com Energetic materials, such as explosives and propellants, are often nitrogen-rich compounds. The synthesis of energetic heterocyclic compounds, in particular, has received significant attention due to their higher heat of formation and density compared to their carbocyclic analogs. chemistry-chemists.comresearchgate.net The reactivity of the ketone and nitrooxy groups in 2-Propanone, 1-(nitrooxy)- could be exploited to construct more complex, high-energy molecules.
Research Applications as a Model Compound for Nitrooxy Ketone Chemistry
Simple, bifunctional molecules like 2-Propanone, 1-(nitrooxy)- can serve as valuable model compounds for fundamental research into the reactivity and reaction mechanisms of a particular class of compounds. Studying the photochemical and thermal decomposition of this molecule, for instance, can provide insights into the atmospheric chemistry of nitrooxy ketones, which are a class of oxygenated volatile organic compounds. Understanding the reaction pathways, such as the cleavage of the O-NO2 bond versus the C(O)-C bond, is crucial for developing accurate atmospheric models.
Future Research Directions and Unresolved Challenges
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of nitrate (B79036) esters often involves harsh and hazardous reagents, such as mixed nitric and sulfuric acids, which present significant environmental and safety concerns. nih.gov Future research is imperative to develop more efficient and sustainable synthetic pathways for compounds like 2-Propanone, 1-(nitrooxy)-.
Key Research Thrusts:
Green Nitrating Agents: A significant challenge lies in replacing conventional nitrating agents with environmentally benign alternatives. Recent advancements in "green chemistry" offer promising avenues. For instance, the use of calcium nitrate in conjunction with microwave irradiation presents a safer and more energy-efficient method for nitration. evitachem.com Another innovative approach involves mechanochemical nitration using bench-stable organic nitrating reagents, which reduces solvent usage and enhances sustainability. researchgate.netosti.govnih.gov
Catalytic Systems: The development of selective and recyclable catalysts for the O-nitration of alcohols is a critical area of future research. Lewis acid catalysis, for example, has shown potential in activating both the nitrating agent and the alcohol substrate under mild conditions. nih.gov
Flow Chemistry: Continuous flow reactors offer enhanced safety and control over highly exothermic nitration reactions. Future studies should explore the adaptation of synthetic routes for 2-Propanone, 1-(nitrooxy)- to flow chemistry setups, enabling safer and more scalable production.
Nitrodesilylation Chemistry: An environmentally friendly route utilizing dinitrogen pentoxide for the nitrodesilylation of silyl (B83357) ethers presents a promising alternative that avoids the use of strong acids and minimizes acidic waste streams. core.ac.ukepa.gov
| Synthesis Method | Key Advantages | Future Research Focus |
| Microwave-assisted nitration | Reduced reaction times, lower energy consumption, use of safer reagents (e.g., Ca(NO₃)₂). evitachem.com | Optimization of reaction conditions for aliphatic ketones, scalability. |
| Mechanochemistry | Minimized solvent use, energy efficiency, use of recyclable reagents. researchgate.netosti.govnih.gov | Exploration of different milling techniques and catalyst systems. |
| Lewis Acid Catalysis | Mild reaction conditions, high selectivity, broad substrate scope. nih.gov | Development of more efficient and recoverable catalysts. |
| Nitrodesilylation | Avoids strong acids, cleaner reaction profiles, co-product can be used for further nitrations. core.ac.ukepa.gov | Broadening the substrate scope and optimizing reaction yields. |
Deeper Understanding of Complex Reaction Mechanisms and Intermediates
The reactivity of nitrate esters is dominated by the cleavage of the O-NO₂ bond, leading to complex decomposition and hydrolysis pathways. nih.govrdd.edu.iq A comprehensive understanding of these mechanisms is crucial for controlling their stability and predicting their behavior in various applications.
Unresolved Challenges:
Decomposition Pathways: The thermal decomposition of nitrate esters can proceed through multiple competing pathways, generating a variety of radical and gaseous products. ui.ac.idtaylorandfrancis.com While the initial O-NO₂ bond cleavage is well-established, the subsequent reaction cascades and the influence of molecular structure on these pathways are not fully understood. Future research should employ advanced analytical techniques to identify and quantify transient intermediates.
Hydrolysis Mechanisms: The hydrolysis of aliphatic nitrate esters is a critical degradation pathway, particularly in environmental contexts. researchgate.net The mechanism can be complex and is influenced by factors such as pH and the presence of catalysts. A more profound understanding of the kinetics and mechanisms of hydrolysis under various environmental conditions is needed.
Autocatalysis: The decomposition of nitrate esters can be autocatalytic, where reaction products such as nitrogen oxides can accelerate further degradation. nih.govrdd.edu.iq Elucidating the specific roles of these catalytic species and developing strategies to inhibit these processes are significant challenges.
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry offers powerful tools to investigate the properties and reactivity of molecules like 2-Propanone, 1-(nitrooxy)- at a level of detail that is often inaccessible through experimental methods alone.
Future Directions:
Predictive Models for Stability: A major goal is to develop robust computational models that can accurately predict the thermal and chemical stability of nitrate esters based on their molecular structure. This would enable the in silico design of new compounds with tailored stability profiles.
Reaction Pathway Prediction: Advanced computational methods, such as heuristically-aided quantum chemistry, can be employed to explore and predict feasible reaction pathways for the synthesis and decomposition of 2-Propanone, 1-(nitrooxy)-. researchgate.netgoogle.comresearchgate.net This can guide experimental efforts and provide deeper mechanistic insights.
DFT Studies on Decomposition: Density Functional Theory (DFT) has proven to be a valuable tool for studying the decomposition mechanisms of nitrate esters. taylorandfrancis.comstudfile.net Future computational studies should focus on elucidating the intricate details of transition states and reaction intermediates, providing a more complete picture of the reaction landscape.
Exploration of Novel Non-Biological Applications
While the energetic properties of nitrate esters have been extensively studied, their potential in other non-biological applications remains an area ripe for exploration.
Potential Applications:
Cetane Enhancers in Diesel Fuel: Simple aliphatic nitrate esters are known to improve the cetane number of diesel fuel, leading to improved ignition quality. nih.govui.ac.idtaylorandfrancis.comstudfile.netresearchgate.netorganic-chemistry.org Future research could focus on optimizing the structure of compounds like 2-Propanone, 1-(nitrooxy)- to maximize their effectiveness as cetane improvers and to understand their impact on engine emissions.
Plasticizers and Binders: Nitrate esters are used as plasticizers in energetic material formulations, such as propellants and explosives, to improve their mechanical properties. organic-chemistry.org There is potential to explore their use as specialized plasticizers in other polymer systems where their unique properties might be advantageous.
Precursors in Organic Synthesis: The nitrooxy group can be a useful functional group in organic synthesis. Future research could investigate the use of 2-Propanone, 1-(nitrooxy)- as a synthon for the introduction of other functional groups or as a precursor for the generation of free radicals in selective synthetic transformations. osti.gov
Comprehensive Studies on Environmental Fate and Remediation (focusing on chemical transformation, not toxicological impact)
The release of organonitrates into the environment necessitates a thorough understanding of their fate and the development of effective remediation strategies. The focus of future research in this area should be on the chemical transformations these compounds undergo.
Key Research Areas:
Photochemical Degradation: The photochemical decomposition of organonitrates in aquatic environments is a significant degradation pathway. Future studies should investigate the specific photochemical reactions of 2-Propanone, 1-(nitrooxy)- in water, identifying the degradation products and determining the reaction kinetics under various environmental conditions.
Hydrolytic Degradation: As previously mentioned, hydrolysis is a key degradation process. researchgate.net Comprehensive studies are needed to determine the rate of hydrolysis of 2-Propanone, 1-(nitrooxy)- in different aqueous environments (e.g., varying pH, temperature, and microbial populations) and to identify the resulting chemical species.
Chemical Remediation Strategies: For soil and water contaminated with nitrate esters, the development of effective chemical remediation technologies is crucial. This could include advanced oxidation processes or the use of reducing agents to transform the nitrate ester into less harmful substances.
Bioremediation Pathways: While the user requested a focus on chemical transformation, it is important to note that bioremediation often involves chemical transformations mediated by microorganisms. Future research could identify the specific enzymatic pathways involved in the microbial degradation of aliphatic nitrate esters, which could inform the development of more efficient bioremediation strategies.
Q & A
Basic: What analytical methods are recommended for characterizing 2-Propanone, 1-(nitrooxy)- in complex reaction mixtures?
Methodological Answer:
- Reverse-Phase HPLC : Use a C18 or polar-embedded column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Detection via UV-Vis at 220–260 nm is suitable for nitrooxy group absorption. Column temperature should be maintained at 25°C to minimize thermal degradation .
- Gas Chromatography (GC) : Employ a non-polar column (e.g., OV-101) with a temperature ramp (e.g., 50°C to 250°C at 10°C/min). Kovats Retention Index (RI) can help confirm identity when compared to analogous nitrooxy compounds .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electron ionization (EI) at 70 eV provides fragmentation patterns. Key fragments include m/z 46 (NO₂⁺) and m/z 43 (CH₃CO⁺), aiding structural confirmation .
Basic: How can researchers assess the thermal stability of 2-Propanone, 1-(nitrooxy)- under experimental conditions?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Perform dynamic scans (5–10°C/min) under nitrogen to detect exothermic decomposition events. Compare with nitrooxy derivatives (e.g., 1-Nitro-2-(nitroperoxy)dodecane), which typically decompose at 120–180°C .
- Thermogravimetric Analysis (TGA) : Monitor mass loss in isothermal mode at 80°C, 100°C, and 120°C. A >5% mass loss within 1 hour indicates instability, necessitating refrigeration during storage .
- NIST Data Cross-Reference : Use gas-phase ion energetics (proton affinity, ionization energy) from analogous compounds (e.g., 2-Propanone, 1-methoxy) to model decomposition pathways .
Advanced: How can computational chemistry predict the reactivity of the nitrooxy group in 2-Propanone derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate bond dissociation energies (BDEs) for the O–NO₂ bond. BDEs < 150 kJ/mol suggest high susceptibility to homolytic cleavage, requiring inert atmospheres during synthesis .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., acetonitrile) to predict nucleophilic attack sites. Nitrooxy groups exhibit electrophilic character at the oxygen atom, making them reactive toward reducing agents .
- ADMET Prediction : Use tools like ACD/Percepta to estimate LogP (e.g., predicted LogP ≈ 1.2 for 2-Propanone, 1-(nitrooxy)-), indicating moderate lipophilicity and potential membrane permeability .
Advanced: What strategies resolve contradictions in reported thermodynamic data for nitrooxy compounds?
Methodological Answer:
- Multi-Lab Validation : Replicate calorimetric measurements (e.g., heat of formation) using standardized protocols from NIST’s Chemistry WebBook. For example, discrepancies in proton affinity (±5 kJ/mol) may arise from ionization techniques (EI vs. CI) .
- Meta-Analysis : Aggregate data from structurally similar compounds (e.g., 2-Propanone, 1-(acetyloxy)-) to identify trends. For instance, nitrooxy derivatives typically have 10–15% lower thermal stability than acetyloxy analogs .
- Error Propagation Modeling : Apply Monte Carlo simulations to quantify uncertainty in reported values (e.g., ±2% error in enthalpy measurements due to instrument calibration drift) .
Basic: What synthetic routes are feasible for introducing a nitrooxy group into propanone derivatives?
Methodological Answer:
- Nitration of Propanol Precursors : React 1-hydroxy-2-propanone with nitric acid (68%) in sulfuric acid at 0–5°C. Monitor nitration efficiency via FTIR (appearance of NO₂ stretch at ~1520 cm⁻¹) .
- Nucleophilic Substitution : Use silver nitrate (AgNO₃) with 1-chloro-2-propanone in anhydrous acetonitrile. Yield optimization requires stoichiometric control (molar ratio 1:1.2) and exclusion of moisture .
- Safety Note : Conduct small-scale reactions (<5 g) in blast shields due to explosive risks. Post-reaction quenching with ice-cold NaHCO₃ is critical to neutralize excess HNO₃ .
Advanced: How to design experiments probing the kinetic isotope effects (KIEs) in nitrooxy-group reactions?
Methodological Answer:
- Deuterium Labeling : Synthesize 2-Propanone, 1-(nitrooxy)- with deuterium at the α-carbon (C-1). Compare reaction rates (e.g., hydrolysis in D₂O vs. H₂O) using LC-MS to quantify KIE values .
- Eyring Plot Analysis : Measure rate constants (k) at 25°C, 35°C, and 45°C. A linear Eyring plot (ln(k/T) vs. 1/T) with slope -ΔH‡/R confirms transition-state enthalpy contributions .
- Computational Validation : Compare experimental KIEs with DFT-calculated vibrational frequencies for isotopologues. Discrepancies >10% suggest tunneling effects in proton-transfer steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
